tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate is a chemical compound with the molecular formula C12H22N4O2S. It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the tert-butyl group and the triazole ring in its structure contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the isopropyl group: This step involves the alkylation of the triazole ring with isopropyl halides.
Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring can undergo reduction reactions, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The isopropyl and tert-butyl groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole ring.
Itraconazole: Another antifungal agent with a similar structure but different substituents.
Voriconazole: A triazole derivative with potent antifungal activity.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .
Biological Activity
Overview
tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate is a chemical compound with the molecular formula C12H22N4O2S and a molecular weight of approximately 286.40 g/mol. It belongs to the class of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities including antimicrobial, antifungal, and anticancer properties .
Chemical Structure and Properties
The compound features a triazole ring which is pivotal in its biological activity. The presence of the thioxo group contributes to its potential reactivity and biological interactions. The tert-butyl and isopropyl groups enhance lipophilicity, facilitating membrane permeability and interaction with biological targets .
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to tert-butyl carbamate can inhibit the growth of various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for related compounds often fall within effective ranges for clinical applications .
Antifungal Properties
Triazole derivatives are well-documented for their antifungal effects. Studies suggest that the compound may inhibit key enzymes involved in fungal cell wall synthesis, leading to cell death. For instance, triazole-based drugs are commonly used in treating fungal infections due to their ability to target lanosterol demethylase, an enzyme critical for ergosterol biosynthesis .
Anticancer Potential
The anticancer activity of triazole derivatives has been a focus of recent research. The mechanism often involves the inhibition of specific cancer cell proliferation pathways. For example, compounds with similar structures have shown promising results in inhibiting growth in various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values for these compounds indicate effective concentrations at which 50% of cell viability is inhibited .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The triazole ring can bind to enzymes critical for cellular processes, inhibiting their function.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes effectively.
- Signal Transduction Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis.
Case Studies
A series of studies have been conducted to assess the biological activity of similar triazole derivatives:
- Study A : Evaluated the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, showing significant inhibition at concentrations as low as 50 µg/mL.
- Study B : Investigated the anticancer properties in human liver carcinoma cells (HepG2), where derivatives exhibited IC50 values ranging from 0.004 µM to 0.01 µM, indicating potent activity against cancer cell proliferation .
Summary Table of Biological Activities
Activity Type | Related Compounds | Observed Effects | IC50 Values |
---|---|---|---|
Antimicrobial | Triazole Derivatives | Inhibition of bacterial growth | ~50 µg/mL |
Antifungal | Triazole-based drugs | Inhibition of fungal growth | Varies by strain |
Anticancer | Similar Triazoles | Inhibition of cancer cell growth | 0.004 - 0.01 µM |
Properties
IUPAC Name |
tert-butyl N-[2-(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S/c1-8(2)16-9(14-15-10(16)19)6-7-13-11(17)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,17)(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGCXMOAJUDTED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676817 |
Source
|
Record name | tert-Butyl {2-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245806-45-4 |
Source
|
Record name | tert-Butyl {2-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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